4-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}-5,6,7,8-tetrahydroquinazoline
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Description
The compound “4-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}-5,6,7,8-tetrahydroquinazoline” is a complex organic molecule that contains a bicyclic structure (2-Thia-5-azabicyclo[2.2.1]heptane) attached to a tetrahydroquinazoline .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as tropane alkaloids, are synthesized using enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Scientific Research Applications
Synthesis and NMR Characterization
One study discusses the synthesis and complete NMR characterization of a new cephalosporin derivative, highlighting its potential as a carrier for a wide range of drugs containing an amino group. This research underlines the compound's significance in drug delivery systems and its utility in creating antimalarial prodrugs (Blau et al., 2008).
Medicinal Chemistry Building Blocks
Another research effort introduces novel bridged bicyclic thiomorpholines as potentially useful building blocks in medicinal chemistry. These compounds, including derivatives like 3-Thia-6-azabicyclo[3.1.1]heptane, have shown interesting biological profiles, suggesting their applicability in the design of new therapeutic agents (Walker & Rogier, 2013).
Synthesis of Heteroaryl-Annulated Bicyclic Morpholines
The synthesis of bridged bicyclic morpholinethiones as potential synthons for the preparation of novel heteroaryl-annulated bicyclic morpholines is explored in another study. These compounds are derived from cis-disubstituted tetrahydrofuran, prepared via stereoselective hydrogenation, showcasing the versatility of these scaffolds in synthesizing complex molecular structures (Walker et al., 2011).
Anticancer Activity
A distinct approach reports on the one-pot preparation of 4-tetrazolyl-3,4-dihydroquinazolines, demonstrating anticancer activity against breast cancer cells. This study emphasizes the potential of these compounds in the development of new anticancer therapies (Xiong et al., 2022).
Antibacterial Drugs
Research into novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines has yielded potent antibacterial drugs for treating respiratory tract infections. These compounds exhibit significant in vitro and in vivo antibacterial activity against a range of respiratory pathogens, including multidrug-resistant strains, highlighting their potential in addressing antibiotic resistance (Odagiri et al., 2013).
Properties
IUPAC Name |
5-(5,6,7,8-tetrahydroquinazolin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-2-4-12-11(3-1)13(15-8-14-12)16-6-10-5-9(16)7-17-10/h8-10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZXUEBOFUXFDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CC4CC3CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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